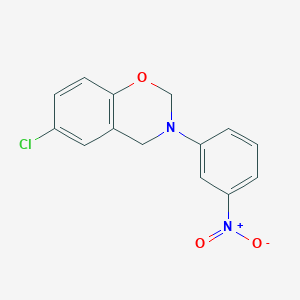
6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications. The presence of a chloro and nitro group in this compound adds to its reactivity and potential for diverse chemical transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and mechanical strength.
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives, which can be further functionalized.
Substituted Benzoxazines:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chloro group, resulting in different reactivity and properties.
6-chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: Lacks the nitro group, affecting its potential for bioactivity and chemical transformations.
6-chloro-3-(4-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: The position of the nitro group is different, leading to variations in reactivity and applications.
Uniqueness
The presence of both chloro and nitro groups in 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and enhances its utility in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-4-5-14-10(6-11)8-16(9-20-14)12-2-1-3-13(7-12)17(18)19/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOSYWQBYNEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCN1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzonitrile](/img/structure/B5581308.png)
![N-[(5,6-dimethyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B5581310.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
![7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)
![N-benzyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5581376.png)
![2-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5581381.png)
![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
